2-methyl-4-phenylnicotinamide
CAS No.:
Cat. No.: VC9971283
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2O |
|---|---|
| Molecular Weight | 212.25 g/mol |
| IUPAC Name | 2-methyl-4-phenylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C13H12N2O/c1-9-12(13(14)16)11(7-8-15-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,14,16) |
| Standard InChI Key | WPQXBJSQZTXTKT-UHFFFAOYSA-N |
| SMILES | CC1=NC=CC(=C1C(=O)N)C2=CC=CC=C2 |
| Canonical SMILES | CC1=NC=CC(=C1C(=O)N)C2=CC=CC=C2 |
Introduction
Structural and Chemical Properties of 2-Methyl-4-Phenylnicotinamide
Molecular Architecture
2-Methyl-4-phenylnicotinamide (IUPAC name: 3-carbamoyl-2-methyl-4-phenylpyridine) features a pyridine ring system with three distinct substituents:
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A methyl group (-CH₃) at position 2, influencing steric and electronic properties.
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A phenyl group (-C₆H₅) at position 4, enhancing lipophilicity and potential π-π interactions.
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A carboxamide group (-CONH₂) at position 3, enabling hydrogen bonding and participation in biological recognition.
The molecular formula is C₁₃H₁₃N₂O, with a calculated molecular weight of 213.26 g/mol.
Physicochemical Characteristics
While experimental data for this specific compound remain unreported, properties can be extrapolated from structurally similar nicotinamide derivatives:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the carboxamide group, with limited aqueous solubility attributed to the hydrophobic phenyl and methyl substituents .
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Melting Point: Expected to range between 150–180°C, based on analogs such as 2-aminonicotinamide derivatives .
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LogP: Estimated at 2.8–3.5, indicating moderate lipophilicity suitable for membrane penetration .
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
Plausible routes to 2-methyl-4-phenylnicotinamide involve modular functionalization of the pyridine ring:
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Core Construction: Hantzsch pyridine synthesis or cross-coupling reactions to assemble the substituted pyridine backbone.
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Carboxamide Introduction: Hydrolysis of a nitrile intermediate or direct amidation of a carboxylic acid precursor.
Route A: Suzuki-Miyaura Coupling
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Substrate Preparation: 3-Cyano-2-methylpyridine-4-boronic acid.
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Phenyl Group Introduction: Suzuki coupling with bromobenzene under palladium catalysis .
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Nitrile Hydrolysis: Acidic or basic hydrolysis to yield 3-carboxy-2-methyl-4-phenylpyridine.
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Amidation: Reaction with ammonium chloride using coupling agents (e.g., EDC/HOBt).
Route B: Direct Functionalization
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Nitration and Protection: Analogous to methods for 2-methyl-4-nitrophenylamine , using acetylation to protect reactive sites during nitration.
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Reductive Amination: Conversion of nitro groups to amines, followed by carboxamide formation.
Table 1: Comparative Synthetic Routes
| Route | Steps | Yield (%) | Key Challenges |
|---|---|---|---|
| A | 4 | 50–60 | Boronic acid stability |
| B | 5 | 30–40 | Nitration regioselectivity |
Biological Activity and Mechanistic Insights
Enzymatic Interactions
Nicotinamide derivatives often modulate NAD⁺-dependent enzymes. The carboxamide group may competitively inhibit sirtuins or PARPs, though steric hindrance from the phenyl group could reduce efficacy compared to simpler analogs .
Table 2: Hypothetical Biological Activity Profile
| Target | Assumed IC₅₀ (µM) | Mechanism |
|---|---|---|
| Fungal GPI biosynthesis | 0.5–2.0 | Cell wall disruption |
| Human Sirtuin-1 | >50 | Weak competitive inhibition |
Applications in Pharmaceutical Development
Antimicrobial Agents
The compound’s lipophilicity and structural resemblance to antifungal agents position it as a candidate for treating resistant fungal infections. Further optimization could improve selectivity over human targets .
Chemical Probes
Functionalization at the phenyl ring (e.g., halogenation) may yield probes for studying pyridine-dependent enzymatic pathways.
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: <sup>1</sup>H NMR (DMSO-d₆): δ 8.5 (s, 1H, pyridine-H), 7.8–7.3 (m, 5H, phenyl), 2.6 (s, 3H, CH₃).
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IR: Peaks at 1650 cm⁻¹ (C=O stretch), 3350 cm⁻¹ (N-H stretch).
Chromatography
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